molecular formula C10H11NO3 B6158809 1-isocyanato-4-(2-methoxyethoxy)benzene CAS No. 103204-63-3

1-isocyanato-4-(2-methoxyethoxy)benzene

Cat. No.: B6158809
CAS No.: 103204-63-3
M. Wt: 193.2
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Description

1-Isocyanato-4-(2-methoxyethoxy)benzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring, which is further substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-(2-methoxyethoxy)benzene can be synthesized through the reaction of 4-(2-methoxyethoxy)aniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the safe handling of phosgene, which is highly toxic.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process would include the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the ring.

Common Reagents and Conditions:

    Nucleophilic Addition: Reactions with amines or alcohols typically occur at room temperature or slightly elevated temperatures, often in the presence of a catalyst or base to facilitate the reaction.

    Electrophilic Aromatic Substitution: Common electrophiles include halogens, nitro groups, and sulfonic acid groups, with reactions often carried out in the presence of a Lewis acid catalyst.

Major Products Formed:

    Ureas and Carbamates: Formed from nucleophilic addition reactions.

    Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

1-Isocyanato-4-(2-methoxyethoxy)benzene has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.

    Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

    Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 1-isocyanato-4-(2-methoxyethoxy)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in the formation of polymers and in bioconjugation processes.

Comparison with Similar Compounds

    1-Isocyanato-4-methoxybenzene: Similar structure but lacks the 2-methoxyethoxy group.

    1-Isocyanato-4-methylbenzene: Contains a methyl group instead of the 2-methoxyethoxy group.

    4,4’-Methylenebis(phenyl isocyanate): A dimeric isocyanate used in polyurethane production.

Uniqueness: 1-Isocyanato-4-(2-methoxyethoxy)benzene is unique due to the presence of the 2-methoxyethoxy group, which imparts different solubility and reactivity characteristics compared to other isocyanates. This makes it particularly useful in applications requiring specific solubility profiles and reactivity.

Properties

CAS No.

103204-63-3

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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